2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-11-4-3-5-13(8-11)24(20,21)19-9-12(10-19)22-16-18-14-6-1-2-7-15(14)23-16/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDFGAQIVNMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the benzo[d]thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring or the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its chemical stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
Several benzo[d]thiazole derivatives with sulfonyl groups exhibit structural similarities but differ in substituents:
Key Observations :
- Synthetic Yields: Compound 3 (91% yield) demonstrates efficient coupling under optimized conditions, whereas compound 22 lacks explicit yield data but emphasizes recrystallization from ethanol .
- Structural Flexibility : The sulfonyl group accommodates diverse substituents (e.g., cyclopropane, triazole), which modulate steric and electronic properties .
Role of the Azetidine Moiety
The azetidine ring in the target compound distinguishes it from other sulfonyl-benzo[d]thiazoles. Azetidines are less common than larger nitrogen heterocycles (e.g., piperidines in ) but offer conformational rigidity. For example:
- Compound 5h (): Features a piperazine-propyl chain instead of azetidine, yielding a more flexible backbone. Such flexibility may influence pharmacokinetic properties like membrane permeability .
Azetidine-Containing Analogues
While direct azetidine-benzo[d]thiazole hybrids are scarce in the evidence, azetidin-2-one derivatives () highlight the synthetic versatility of azetidine rings. For instance:
- Azetidin-2-one derivatives (e.g., compounds 4a–9c): Synthesized via hydrazone intermediates, emphasizing the reactivity of azetidinones in forming fused heterocycles .
Comparison with Target Compound :
Inference for Target Compound :
- The 3-chlorophenylsulfonyl group could enhance lipophilicity and target engagement, similar to halogenated aryl sulfonates in COX-2 inhibitors (e.g., ) .
Biological Activity
2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound that combines azetidine, sulfonyl, and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 364.89 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Anticancer Activity : Inhibiting cell proliferation in cancer cell lines.
- Anti-inflammatory Effects : Modulating inflammatory pathways.
- Acetylcholinesterase Inhibition : Potential implications for neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation, which is crucial for its anticancer properties.
- Acetylcholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), suggesting potential therapeutic applications in treating Alzheimer's disease .
Study 1: Anticancer Activity
A study investigated the anticancer properties of a structurally similar compound, revealing that it significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 10 µM, indicating potent anticancer activity.
Study 2: Acetylcholinesterase Inhibition
In another study, compounds containing thiazole moieties were evaluated for their AChE inhibitory activity. The results showed that certain derivatives exhibited strong inhibition with IC50 values as low as 2.7 µM, suggesting that modifications to the thiazole structure can enhance biological activity .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
